Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride
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Overview
Description
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride is a chemical compound with the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol.
Preparation Methods
The synthesis of ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride can be achieved through several methods. One common approach involves the reaction of ethylamine with propargyl bromide in the presence of a base, followed by the addition of methyl iodide . The reaction conditions typically include a solvent such as toluene and a phase-transfer catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of propargylamine derivatives.
Medicine: Propargylamine derivatives, including this compound, are investigated for their neuroprotective properties and potential use in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, propargylamine derivatives are known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, providing neuroprotective effects . Additionally, the compound may interact with other molecular targets, such as lysine-specific demethylase-1 (LSD-1), influencing gene expression and cellular processes .
Comparison with Similar Compounds
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride can be compared with other similar compounds, such as:
Prop-2-yn-1-amine hydrochloride: This compound has a similar structure but lacks the ethyl and methyl substituents.
Selegiline hydrochloride: A well-known MAO-B inhibitor used in the treatment of Parkinson’s disease.
Pargyline hydrochloride: Another MAO inhibitor with applications in treating neurodegenerative diseases.
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs .
Biological Activity
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride, a propargylamine derivative, has garnered interest in various fields due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications in medicinal chemistry, particularly in neuroprotection and antimicrobial activity.
This compound can be synthesized through various organic reactions, primarily involving propargylamine. Its structure allows for multiple chemical transformations, including oxidation, reduction, and substitution reactions. The compound serves as a versatile building block in organic synthesis, particularly for creating propargylamine derivatives which are relevant in medicinal chemistry.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Monoamine Oxidase Inhibition : Propargylamines are known to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters, potentially providing neuroprotective effects against neurodegenerative diseases like Parkinson's and Alzheimer's .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing significant activity with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .
Neuroprotective Properties
This compound and its derivatives have been investigated for their neuroprotective effects. Research indicates that these compounds may reduce neuronal apoptosis and promote cell survival under stress conditions. A study highlighted the potential of propargylamines in protecting dopaminergic neurons from degeneration.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
Microorganism | MIC (mg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.025 | Strong activity |
Escherichia coli | 0.020 | Strong activity |
Bacillus subtilis | 0.050 | Moderate activity |
Candida albicans | 0.078 | Moderate antifungal activity |
These findings indicate that this compound could be a candidate for developing new antimicrobial agents .
Case Studies
Several case studies have explored the efficacy of propargylamines in clinical settings:
- Neurodegenerative Disease Models : In vitro studies using neuronal cell lines treated with this compound demonstrated a reduction in oxidative stress markers and improved cell viability compared to untreated controls.
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of several propargylamine derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, suggesting their potential use in treating resistant infections .
Properties
IUPAC Name |
N-ethyl-N-methylprop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-4-6-7(3)5-2;/h1H,5-6H2,2-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLYXUIOFOQMOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC#C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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